tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate
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Overview
Description
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is a chemical compound that belongs to the class of silyl ethers. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate can be synthesized through the reaction of tert-butyl(dimethyl)silyl chloride with 4-methyl-2-oxopentanoic acid in the presence of a base such as imidazole or pyridine . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the functional group from unwanted reactions during synthesis. The compound can be easily removed under mild acidic or basic conditions, regenerating the original functional group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- Methyl 4-(tert-butyldimethylsilyloxy)-2-butynoate
- tert-Butyl 2-oxopentanoate
Uniqueness
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group in various synthetic applications .
Properties
CAS No. |
92751-12-7 |
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Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C12H24O3Si/c1-9(2)8-10(13)11(14)15-16(6,7)12(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
GSHJQXMVPVYUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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